2,2'-Methylenebis(6-nonyl-p-cresol)

Description

Contextualization within Industrial Antioxidant Chemistry

In the realm of industrial chemistry, antioxidants are crucial additives that prevent the undesirable effects of oxidation in a wide range of materials. uvabsorber.com Oxidation can lead to degradation, causing changes in color, surface texture, viscosity, and mechanical properties, which ultimately shortens the lifespan of products. uvabsorber.com Hindered phenolic stabilizers are a primary class of antioxidants that function by donating a hydrogen atom to peroxy radicals, thereby converting them into hydroperoxides and preventing the abstraction of hydrogen from the polymer backbone. uvabsorber.com This action effectively interrupts the autoxidation cycle. These stabilizers are valued for their low volatility, high efficiency, and resistance to hydrolysis, making them suitable for various applications. uvabsorber.com They are often used in combination with secondary antioxidants like phosphites and thioethers to achieve synergistic effects, providing comprehensive protection during high-temperature processing and for long-term thermal stability. uvabsorber.comamfine.com

Historical Development and Evolution of Phenolic Antioxidants

The understanding and application of antioxidants have evolved significantly over more than a century. The initial observations of rubber aging due to oxygen absorption date back to 1861. mantsen.com By 1870, simple phenols and cresols were already being used as rudimentary antioxidants. mantsen.com A major milestone was the development of butylated hydroxytoluene (BHT) in 1937, which is widely considered the first significant antioxidant for polymer materials. mantsen.com The mid-20th century saw further advancements with the invention of thioesters in the 1940s and a surge in the development of new and more sophisticated antioxidant products in the 1960s, including popular commercial products like Irganox 1010 and 1076. mantsen.com The 1970s and 1980s brought the advent of phosphite (B83602) antioxidants, further expanding the toolkit for material stabilization. mantsen.com This progression reflects a continuous drive towards creating more effective, stable, and specialized antioxidant solutions to meet the demands of increasingly diverse and high-performance materials.

Structural Elucidation and Naming Convention of 2,2'-Methylenebis(6-nonyl-p-cresol) within the Bis(cresol) Family

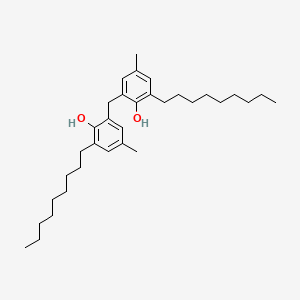

2,2'-Methylenebis(6-nonyl-p-cresol) is a member of the bis(cresol) family of compounds. Its chemical structure features two para-cresol (4-methylphenol) units linked by a methylene (B1212753) bridge (-CH2-) at the 2 and 2' positions of the phenolic rings. vulcanchem.comchemspider.com Each cresol (B1669610) ring is further substituted with a nonyl group at the 6-position, ortho to the hydroxyl group. vulcanchem.com The systematic IUPAC name for this compound is 2-[(2-hydroxy-5-methyl-3-nonylphenyl)methyl]-4-methyl-6-nonylphenol. vulcanchem.comchemspider.com The presence of the bulky nonyl groups ortho to the hydroxyl groups creates steric hindrance, a key feature of hindered phenolic antioxidants that enhances their stability and reactivity towards free radicals. The long nonyl chains also increase the molecule's lipophilicity, making it highly compatible with various polymer matrices. vulcanchem.com

Table 1: Chemical Identification of 2,2'-Methylenebis(6-nonyl-p-cresol)

| Identifier | Value |

|---|---|

| CAS Number | 7786-17-6 nih.govchemicalbook.com |

| Molecular Formula | C33H52O2 vulcanchem.comnih.gov |

| Molecular Weight | 480.8 g/mol vulcanchem.com |

Overview of Research Significance and Broad Industrial Relevance

The research significance of 2,2'-Methylenebis(6-nonyl-p-cresol) lies in its efficacy as a non-discoloring and non-staining antioxidant. chemicalbook.com It provides protection to natural and synthetic rubbers against degradation caused by oxygen, heat, and light. chemicalbook.com A notable characteristic is its resistance to yellowing in the presence of nitrogen dioxide. chemicalbook.com Its primary industrial application is in the manufacturing of synthetic rubber. nih.gov The compound's high boiling point and flash point underscore its thermal stability, which is a critical property for materials processed at high temperatures. vulcanchem.com Its lipophilic nature, due to the nonyl groups, ensures good solubility and dispersibility in hydrocarbon-based polymers, preventing migration and maintaining long-term effectiveness. vulcanchem.com

Scope and Objectives of Academic Inquiry Pertaining to 2,2'-Methylenebis(6-nonyl-p-cresol)

Academic inquiry into 2,2'-Methylenebis(6-nonyl-p-cresol) and related hindered phenolic antioxidants generally focuses on several key areas. A primary objective is to understand the structure-activity relationship, investigating how modifications to the molecular structure, such as the type and position of alkyl substituents, affect antioxidant performance. researchgate.net Researchers also aim to elucidate the mechanisms of action, including the kinetics of hydrogen donation and the fate of the resulting phenoxyl radicals. researchgate.net Another significant area of study is the synergistic interaction with other types of stabilizers to develop more robust and cost-effective antioxidant packages. amfine.com Furthermore, research is directed towards synthesizing novel hindered phenols with improved properties, such as enhanced thermal stability, lower volatility, and greater compatibility with new polymer systems. vinatiorganics.com The potential for these compounds in emerging applications, including the development of more durable and sustainable materials, is also an active area of investigation. vinatiorganics.com

Table 2: Physicochemical Properties of 2,2'-Methylenebis(6-nonyl-p-cresol)

| Property | Value |

|---|---|

| Density | 0.971 g/cm³ vulcanchem.com |

| Boiling Point | 587.2°C vulcanchem.com |

| Flash Point | 231.4°C vulcanchem.com |

| LogP (Octanol-Water) | 9.89 vulcanchem.com |

Structure

2D Structure

Propriétés

Numéro CAS |

7786-17-6 |

|---|---|

Formule moléculaire |

C33H52O2 |

Poids moléculaire |

480.8 g/mol |

Nom IUPAC |

2-[(2-hydroxy-5-methyl-3-nonylphenyl)methyl]-4-methyl-6-nonylphenol |

InChI |

InChI=1S/C33H52O2/c1-5-7-9-11-13-15-17-19-28-21-26(3)23-30(32(28)34)25-31-24-27(4)22-29(33(31)35)20-18-16-14-12-10-8-6-2/h21-24,34-35H,5-20,25H2,1-4H3 |

Clé InChI |

XQESJWNDTICJHW-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCC1=C(C(=CC(=C1)C)CC2=CC(=CC(=C2O)CCCCCCCCC)C)O |

Description physique |

Other Solid |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,2 Methylenebis 6 Nonyl P Cresol

Established Industrial Synthesis Routes for 2,2'-Methylenebis(6-nonyl-p-cresol)

The industrial production of 2,2'-Methylenebis(6-nonyl-p-cresol) is primarily achieved through the condensation reaction of 6-nonyl-p-cresol with a formaldehyde (B43269) source. This process is analogous to the synthesis of other methylene-bridged bisphenols.

Condensation Reactions and Catalytic Systems

The core of the industrial synthesis is the electrophilic substitution reaction where two molecules of 6-nonyl-p-cresol are linked by a methylene (B1212753) bridge derived from formaldehyde. This reaction is typically catalyzed by either an acid or a base.

Acid-Catalyzed Condensation: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like methanesulfonic acid, are effective catalysts. In some processes, a mixture of an inorganic acid and an organic acid, such as a combination of concentrated sulfuric acid and an alkylbenzenesulfonic acid (e.g., dodecylbenzenesulfonic acid), is employed to enhance catalytic activity and act as a surfactant. plaschina.com.cn The reaction mechanism involves the protonation of formaldehyde to form a highly reactive electrophile, which then attacks the electron-rich aromatic ring of 6-nonyl-p-cresol, preferentially at the ortho position to the hydroxyl group due to steric hindrance from the nonyl group. A second molecule of 6-nonyl-p-cresol then reacts with the resulting hydroxymethyl intermediate to form the final methylene-bridged product.

Base-Catalyzed Condensation: Alkaline catalysts, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), can also be used. The base deprotonates the phenolic hydroxyl group, increasing the nucleophilicity of the aromatic ring. The phenoxide ion then attacks formaldehyde, followed by reaction with a second molecule of the phenol (B47542) to yield the bisphenol. Theoretical studies on similar phenol-formaldehyde condensations suggest a mechanism involving the formation of a quinonemethide intermediate. nih.govmdpi.com

A comparison of general acid and base catalysis for similar bisphenol syntheses is presented in the table below.

| Catalyst Type | General Advantages | General Disadvantages |

| Acid | High reaction rates, relatively inexpensive catalysts. | Potential for side reactions such as sulfonation of the aromatic ring, corrosion issues. |

| Base | Higher selectivity towards ortho-substitution in some cases. | Slower reaction rates compared to acid catalysis, potential for Cannizzaro reaction of formaldehyde. |

Optimization of Reaction Parameters and Yield

The optimization of reaction parameters is crucial for maximizing the yield and purity of 2,2'-Methylenebis(6-nonyl-p-cresol). Key parameters include temperature, catalyst concentration, and the molar ratio of reactants. For the synthesis of the structurally similar 2,2'-methylenebis(6-cyclohexyl-4-methylphenol), using an aqueous solution of formaldehyde in the presence of an acid catalyst, a yield of up to 95.8% has been reported after recrystallization. plaschina.com.cn The reaction temperature is typically controlled in the range of 70-95°C. plaschina.com.cn The use of water as a solvent, instead of organic solvents, is a significant step towards cleaner production and reduced costs. google.com

The table below summarizes typical reaction conditions for the synthesis of a similar bisphenol, which can be extrapolated for the synthesis of the target compound.

| Parameter | Typical Range | Impact on Reaction |

| Temperature | 70 - 95 °C | Affects reaction rate and selectivity. Higher temperatures can lead to side reactions. |

| Catalyst | Sulfuric acid, methanesulfonic acid, dodecylbenzenesulfonic acid | Type and concentration influence reaction speed and efficiency. |

| Reactant Ratio | (6-nonyl-p-cresol : formaldehyde) | Stoichiometric or slight excess of the phenol is common to ensure complete reaction of formaldehyde. |

| Solvent | Water or organic solvents | Water is a greener and more cost-effective option. google.com |

Laboratory-Scale Synthetic Approaches and Novel Pathways

While industrial synthesis focuses on established and cost-effective methods, laboratory-scale approaches offer the flexibility to explore novel and more sustainable synthetic routes.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of phenolic antioxidants is an area of active research. This includes the use of environmentally benign solvents, renewable starting materials, and catalysts that can be easily recovered and reused. For instance, the use of water as a solvent in the synthesis of a similar bisphenol is a significant green improvement over traditional methods that use volatile organic compounds. google.com Furthermore, chemo-enzymatic methods are being explored for the synthesis of renewable sterically-hindered phenolic antioxidants from lignocellulose and vegetable oil components, showcasing a move towards more sustainable feedstocks. mdpi.com The use of solid acid catalysts, such as zeolites, is another green approach that can simplify product purification and catalyst recycling.

Alternative Precursors and Reaction Conditions

Research into alternative precursors for bisphenol synthesis is ongoing. While 6-nonyl-p-cresol and formaldehyde are the conventional starting materials, other sources of the methylene bridge can be considered. For example, acetals like dimethylformal can be reacted with 2,4-dialkylphenols in the presence of an acid catalyst. google.com This method is reported to be technologically simple and avoids the formation of wastewater. google.com

The development of novel catalytic systems is also a key area of research. For instance, Ti-Beta zeolites have been prepared and shown to be highly active and selective catalysts for epoxidation reactions, and similar solid acid catalysts could potentially be adapted for the synthesis of methylene-bridged phenols. nih.gov

Strategies for Structural Modification and Analog Synthesis

The structural modification of 2,2'-Methylenebis(6-nonyl-p-cresol) can be undertaken to fine-tune its properties, such as its antioxidant activity, solubility, and thermal stability. Strategies for modification can be broadly categorized into two areas: modification of the phenolic rings and alteration of the bridging methylene group.

Modification of the phenolic rings could involve the introduction of different alkyl groups at the ortho and para positions to the hydroxyl group. This would alter the steric hindrance around the phenolic hydroxyl, which is a key determinant of antioxidant activity. nih.gov

The synthesis of analogs with different bridging groups is another avenue for creating novel compounds with potentially enhanced properties. While the methylene bridge is standard, other linking groups could be introduced through different synthetic pathways. For example, reacting a phenol with an aldehyde other than formaldehyde would result in a different bridge structure.

The synthesis of structurally modified phaeosphaeride analogues, which also possess biological activity, has been reported, demonstrating synthetic routes that could be conceptually applied to the modification of bisphenols. mdpi.com These include reactions to form butenolides and subsequent cyclizations. mdpi.com

Alteration of Alkyl Substituents (e.g., nonyl group variations)

Variations of these alkyl substituents are a key strategy in developing new antioxidants. For instance, the introduction of different alkyl groups, such as tert-butyl groups, can influence the steric hindrance around the phenolic hydroxyl group, which in turn affects the antioxidant's mechanism of action. researchgate.nettcichemicals.com Research has shown that bulky alkyl groups in the para position can prevent the formation of dimers, and the introduction of different alkyl groups can influence the molecular weight of resulting oligomers. nih.gov

The alkylation of phenols and their derivatives is a common method to introduce these varied substituents. google.com This can be achieved by reacting the parent phenol with alkenes, such as isobutylene, in the presence of an acid catalyst. kyoto-u.ac.jp The choice of the alkylating agent and reaction conditions allows for the synthesis of a diverse range of derivatives with tailored properties.

Table 1: Examples of Alkyl-Substituted Bisphenols and their Synthetic Precursors

| Bisphenol Derivative | Phenolic Precursor | Alkylating/Modifying Agent | Key Structural Feature |

| 2,2'-Methylenebis(6-tert-butyl-p-cresol) | p-Cresol (B1678582) | Isobutylene | Tert-butyl groups ortho to hydroxyl tcichemicals.comnist.gov |

| 2,2'-Methylenebis(6-cyclohexyl-4-methylphenol) | 2-Cyclohexyl-p-cresol | Formaldehyde | Cyclohexyl groups ortho to hydroxyl google.com |

| Oligomeric light stabilizer | p-Cresol | a,a,a',a'-tetramethyl-1,3-benzenedimethanol | Oligomeric structure with tert-butyl groups kyoto-u.ac.jp |

This table provides illustrative examples of how different phenolic precursors and modifying agents are used to create bisphenol derivatives with varied alkyl substituents.

Modifications to the Bridging Methylene Moiety

The methylene bridge connecting the two phenolic rings is another focal point for chemical modification. While the simple -CH2- group is common, altering this bridge can impact the molecule's flexibility, conformation, and ultimately, its antioxidant activity.

Synthetic strategies can involve replacing the methylene bridge with other functional groups or longer chains. For example, using dicarboxylic acids or their derivatives in the condensation reaction with phenols can lead to the formation of ester-linked bisphenols. These modifications can enhance thermal stability and compatibility with various polymer matrices. researchgate.net

Introduction of Auxiliary Functional Groups

The introduction of additional functional groups onto the aromatic rings or the alkyl substituents can impart new properties to the antioxidant molecule. This approach aims to create multifunctional stabilizers that can offer protection against various degradation pathways.

For instance, the incorporation of sulfur-containing moieties can introduce synergistic antioxidant effects. The synthesis of compounds like bis(dodecylthiomethyl)-4-nonylphenol demonstrates the integration of thioether linkages. kyoto-u.ac.jp Furthermore, the addition of primary aliphatic hydroxyl groups has been reported to increase the antioxidant capacity of phenolic molecules. researchgate.net This can be achieved through various chemical reactions, including esterification with diols or triols. researchgate.net

Purification and Isolation Techniques for Synthetic Products

The synthesis of 2,2'-Methylenebis(6-nonyl-p-cresol) and its derivatives often results in a mixture of products, unreacted starting materials, and byproducts. Therefore, effective purification and isolation techniques are critical to obtain a product with the desired purity and performance characteristics.

Common purification methods for phenolic compounds include:

Crystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities in the mother liquor. Recrystallization, sometimes multiple times, is often necessary to achieve high purity. For example, the crude product of 2,2'-methylenebis(6-cyclohexyl-4-methylphenol) can be purified by recrystallization from cyclohexane. google.com

Distillation: For liquid or low-melting phenolic compounds, distillation, particularly under vacuum for high-boiling point substances, can be an effective purification method. However, for mixtures of isomers with close boiling points, such as cresol (B1669610) isomers, conventional distillation is often ineffective. researchgate.net In such cases, more advanced techniques like extractive or azeotropic distillation may be employed. researchgate.netresearchgate.net

Chromatography: Techniques like column chromatography and thin-layer chromatography are valuable for separating complex mixtures and for analytical purposes to assess purity. iaea.org

Complexation: In some cases, selective complexation can be used to isolate a specific isomer. For instance, oxalic acid can be used to form a complex with p-cresol, facilitating its separation from other isomers. google.com

The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities.

Economic and Scalability Considerations in Synthetic Production

The industrial production of 2,2'-Methylenebis(6-nonyl-p-cresol) and other phenolic antioxidants is a multi-billion dollar market, driven by their widespread use in the plastics, rubber, and food industries. gminsights.com The economic viability and scalability of the synthetic process are therefore of paramount importance.

Key factors influencing the economics and scalability include:

Raw Material Costs: The cost of the starting materials, such as p-cresol and nonene (for the nonyl group), significantly impacts the final product cost.

Process Efficiency and Yield: High-yielding synthetic routes with minimal side reactions are crucial for cost-effective production. The development of efficient catalysts that promote selective reactions is an ongoing area of research.

Solvent and Catalyst Recovery: The use of expensive or hazardous solvents and catalysts necessitates efficient recovery and recycling systems to minimize costs and environmental impact. The use of water as a solvent, where possible, is a more environmentally friendly and cost-effective approach. google.com

Energy Consumption: The energy required for heating, cooling, and separation processes can be a significant operational cost. Process intensification, which combines multiple operations into a single unit, is a strategy to reduce energy consumption. researchgate.net

Scale-up Challenges: Transitioning a synthetic route from the laboratory to an industrial scale can present numerous challenges, including heat transfer, mass transfer, and mixing issues. Careful process design and engineering are essential for successful scale-up.

The global demand for phenolic antioxidants is expected to continue to grow, driven by increasing industrialization and the need for more durable and stable materials. gminsights.com This will continue to spur research and development into more efficient, cost-effective, and sustainable methods for their production.

Molecular Architecture, Electronic Structure, and Reactivity Principles of 2,2 Methylenebis 6 Nonyl P Cresol

Conformational Analysis and Steric Hindrance Effects

The three-dimensional arrangement of 2,2'-Methylenebis(6-nonyl-p-cresol) is significantly influenced by the bulky nonyl groups attached to the phenolic rings. These long alkyl chains, along with the methylene (B1212753) bridge connecting the two cresol (B1669610) units, create considerable steric hindrance. This steric crowding restricts the rotational freedom around the chemical bonds, leading to a limited number of stable conformations. The preferred conformation is one that minimizes the steric repulsion between the bulky substituents.

This steric hindrance has a profound effect on the molecule's reactivity. For instance, the accessibility of the phenolic hydroxyl groups, which are crucial for the compound's antioxidant activity, is sterically hindered. This can modulate the rate at which the molecule can donate a hydrogen atom to a radical, a key step in its antioxidant mechanism. Studies on similar sterically hindered phenols, such as those with tert-butyl groups, have shown that this steric shielding can enhance the stability of the resulting phenoxyl radical, preventing it from participating in further unwanted reactions. oecd.orgrsc.org

Electronic Properties of the Phenolic Hydroxyl Groups

The electronic characteristics of the phenolic hydroxyl (-OH) groups are central to the chemical behavior of 2,2'-Methylenebis(6-nonyl-p-cresol), especially its antioxidant capabilities.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com For a phenolic antioxidant, the energy of the HOMO is particularly important as it relates to the molecule's ability to donate an electron. A higher HOMO energy indicates that the molecule is more willing to donate an electron.

In 2,2'-Methylenebis(6-nonyl-p-cresol), the HOMO is primarily localized on the phenolic rings and the oxygen atoms of the hydroxyl groups. The electron-donating nature of the alkyl (nonyl and methyl) groups on the phenol (B47542) rings increases the electron density, pushing the HOMO to a higher energy level. This makes the molecule a good electron donor, which is a prerequisite for its function as an antioxidant. The LUMO, on the other hand, is distributed over the aromatic system, and the energy gap between the HOMO and LUMO provides insights into the chemical stability of the molecule. malayajournal.org A smaller HOMO-LUMO gap generally implies higher reactivity.

Computational studies on similar phenolic compounds have shown that the HOMO-LUMO energy gap is a critical parameter in determining their antioxidant potential. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Properties (Illustrative)

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | High | Indicates a strong tendency to donate electrons. |

| LUMO Energy | Low | Indicates a capacity to accept electrons. |

Electron Density Distribution and Radical Stabilization

The distribution of electrons within the 2,2'-Methylenebis(6-nonyl-p-cresol) molecule is not uniform. The oxygen atoms of the phenolic hydroxyl groups are regions of high electron density, making them susceptible to attack by electron-deficient species like free radicals.

When the molecule scavenges a radical by donating a hydrogen atom from one of its hydroxyl groups, a phenoxyl radical is formed. The stability of this resulting radical is crucial for the antioxidant's effectiveness. A stable phenoxyl radical is less likely to initiate new oxidation chains. The structure of 2,2'-Methylenebis(6-nonyl-p-cresol) is well-suited for stabilizing the phenoxyl radical. The unpaired electron can be delocalized over the entire aromatic ring system through resonance. scienceopen.com

Furthermore, the presence of the electron-donating alkyl groups (nonyl and methyl) helps to stabilize the positive charge that develops on the oxygen atom during the radical scavenging process. The methylene bridge also plays a role in the electronic communication between the two phenolic rings, potentially further enhancing the delocalization and stabilization of the radical.

Mechanisms of Radical Scavenging Activity

Phenolic compounds like 2,2'-Methylenebis(6-nonyl-p-cresol) primarily scavenge free radicals through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). frontiersin.org

Hydrogen Atom Transfer (HAT) Mechanism

The Hydrogen Atom Transfer (HAT) mechanism is often the predominant pathway for phenolic antioxidants. frontiersin.orgscripps.edu In this process, the phenolic antioxidant (ArOH) donates a hydrogen atom from its hydroxyl group to a free radical (R•), thereby neutralizing the radical and forming a stable phenoxyl radical (ArO•). scripps.edu

ArOH + R• → ArO• + RH

The efficiency of the HAT mechanism is largely determined by the bond dissociation enthalpy (BDE) of the O-H bond in the phenol. A lower BDE means that the hydrogen atom can be more easily abstracted. The electron-donating substituents on the phenolic rings of 2,2'-Methylenebis(6-nonyl-p-cresol) lower the O-H BDE, making the HAT process more favorable. The steric hindrance around the hydroxyl groups can influence the kinetics of this reaction.

Single Electron Transfer (SET) Mechanism

In the Single Electron Transfer (SET) mechanism, the phenolic antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). This is then typically followed by a proton transfer to yield the phenoxyl radical and the neutralized species.

ArOH + R• → ArOH•+ + R- ArOH•+ → ArO• + H+

The feasibility of the SET mechanism is related to the ionization potential (IP) of the antioxidant. A lower IP favors the transfer of an electron. As discussed in the HOMO-LUMO analysis, the high HOMO energy of 2,2'-Methylenebis(6-nonyl-p-cresol) suggests a relatively low ionization potential, making the SET mechanism a plausible pathway for its antioxidant activity. The choice between the HAT and SET mechanisms often depends on the nature of the free radical and the solvent environment.

Table 2: Comparison of Radical Scavenging Mechanisms

| Mechanism | Key Step | Determining Factor | Favorable for 2,2'-Methylenebis(6-nonyl-p-cresol) |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | H• transfer | Low O-H Bond Dissociation Enthalpy (BDE) | Yes, due to electron-donating substituents. |

Adduct Formation Pathways

While primarily recognized for its role as a radical scavenger in oxidative environments, the structural motifs of 2,2'-Methylenebis(6-nonyl-p-cresol) allow for potential adduct formation through non-oxidative pathways. These reactions are largely governed by the reactivity of the phenolic hydroxyl groups and the electron-rich aromatic rings.

One plausible pathway involves the reaction of the phenolic hydroxyl groups with electrophiles. For instance, in the presence of a suitable catalyst or base, the hydroxyl groups can be deprotonated to form phenoxide ions. These phenoxides can then act as nucleophiles, attacking electrophilic species to form ether or ester adducts.

Another potential route for adduct formation is through electrophilic aromatic substitution on the phenol rings. The hydroxyl and alkyl groups are activating and direct incoming electrophiles to the ortho and para positions. byjus.comtestbook.com However, in 2,2'-Methylenebis(6-nonyl-p-cresol), the positions ortho and para to the hydroxyl group are already substituted, which sterically hinders further substitution.

The methylene bridge can also be a site for adduct formation under certain conditions. Reactions involving the cleavage of the methylene bridge or its functionalization could lead to the formation of various adducts, although such reactions are less common under non-oxidative conditions compared to the reactions of the phenolic moieties.

Influence of Nonyl Substituents on Molecular Interactions

The two long-chain nonyl substituents on the 2,2'-Methylenebis(6-nonyl-p-cresol) molecule play a crucial role in defining its interactions with its environment, particularly its lipophilicity, compatibility with non-polar matrices, and its aggregation and dispersion characteristics.

The presence of the two nine-carbon alkyl (nonyl) chains significantly increases the lipophilicity (fat-loving nature) of the molecule. This high lipophilicity makes 2,2'-Methylenebis(6-nonyl-p-cresol) highly soluble in non-polar organic solvents and matrices, such as hydrocarbons, oils, and various polymers like plastics and rubber. rsc.org This compatibility is a key attribute for its application as an antioxidant in these materials, as it ensures homogeneous distribution and retention within the matrix. researchgate.net

The enhanced solubility in non-polar environments can be attributed to the favorable van der Waals interactions between the long alkyl chains of the antioxidant and the polymer or solvent molecules. rsc.org This ensures that the antioxidant remains dissolved and effective within the material it is intended to protect.

Below is a table summarizing the general influence of alkyl chain length on the properties of phenolic compounds:

| Property | Influence of Increasing Alkyl Chain Length | Rationale |

| Lipophilicity | Increases | The non-polar alkyl chain dominates the overall polarity of the molecule. |

| Water Solubility | Decreases | The hydrophobic nature of the alkyl chain reduces interaction with polar water molecules. nih.govresearchgate.net |

| Compatibility with Non-Polar Polymers | Increases | Enhanced van der Waals forces between the alkyl chains and the polymer matrix. rsc.org |

| Volatility | Decreases | Increased molecular weight and intermolecular forces lead to a lower vapor pressure. |

Alkylphenols, especially those with long alkyl chains like nonylphenol, are known to exhibit aggregation behavior in certain solvents. nih.gov In aqueous environments, these molecules can self-assemble to form micelles, where the hydrophobic nonyl tails orient towards the core, and the polar phenolic heads face the aqueous phase. However, due to its very low water solubility, 2,2'-Methylenebis(6-nonyl-p-cresol) is less likely to form micelles in aqueous systems in the same manner as more soluble surfactants. nih.govresearchgate.net

In non-polar solvents, the aggregation behavior is different. While the molecule is generally well-solvated, at higher concentrations, intermolecular interactions can still lead to the formation of small aggregates. The dispersion of 2,2'-Methylenebis(6-nonyl-p-cresol) in non-polar matrices is generally good due to its high lipophilicity. rsc.org The long nonyl chains help to prevent the crystallization or separation of the antioxidant from the polymer matrix, ensuring its persistent and effective distribution.

The dispersion characteristics are critical for its function as an antioxidant, as it needs to be available throughout the material to intercept free radicals. The compatibility afforded by the nonyl groups ensures that it remains well-dispersed, even at elevated temperatures.

Reactivity in Non-Oxidative Chemical Environments

In the absence of oxygen or other oxidizing agents, the reactivity of 2,2'-Methylenebis(6-nonyl-p-cresol) is primarily governed by the chemical properties of its phenolic hydroxyl groups and the activated aromatic rings.

The phenolic hydroxyl groups can undergo a variety of reactions typical for phenols. These include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form phenolic esters.

Etherification: Reaction with alkyl halides or other alkylating agents, typically in the presence of a base, to form ethers. This is also known as the Williamson ether synthesis.

The aromatic rings of the cresol moieties are activated towards electrophilic substitution by the electron-donating hydroxyl and alkyl groups. byjus.comtestbook.com Potential non-oxidative reactions include:

Halogenation: Reaction with halogens (e.g., bromine, chlorine) can lead to the substitution of hydrogen atoms on the aromatic ring. The reaction conditions, such as the polarity of the solvent, can influence the degree of halogenation. byjus.comtestbook.com

Nitration: Treatment with nitric acid can introduce nitro groups onto the aromatic ring. The concentration of the acid and the temperature can be controlled to favor mono- or poly-nitration. byjus.comtestbook.com

Sulfonation: Reaction with sulfuric acid can lead to the introduction of sulfonic acid groups. The position of substitution can be temperature-dependent.

Friedel-Crafts Alkylation and Acylation: In the presence of a Lewis acid catalyst, the aromatic rings can be alkylated or acylated. However, the steric hindrance from the existing substituents may limit the feasibility of these reactions. libretexts.org

The reactivity of 2,2'-Methylenebis(6-nonyl-p-cresol) in these non-oxidative environments is summarized in the table below:

| Functional Group | Type of Reaction | Potential Reagents | Expected Products |

| Phenolic Hydroxyl | Esterification | Carboxylic acid, Acid chloride | Phenolic ester |

| Etherification | Alkyl halide, Base | Phenolic ether | |

| Aromatic Ring | Halogenation | Br₂, Cl₂ | Halogenated bisphenol |

| Nitration | HNO₃ | Nitrated bisphenol | |

| Sulfonation | H₂SO₄ | Sulfonated bisphenol | |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid | Further alkylated bisphenol |

It is crucial to recognize that the significant steric hindrance provided by the ortho-nonyl groups can substantially reduce the reaction rates for many of these transformations compared to unhindered phenols. vinatiorganics.com

Mechanistic Investigations of Antioxidant and Stabilizing Function Within Material Systems

Kinetic Studies of Radical Scavenging Rates

The performance of an antioxidant is critically dependent on the kinetics of its reaction with detrimental radical species. For 2,2'-Methylenebis(6-nonyl-p-cresol), its effectiveness is determined by how rapidly it can donate a hydrogen atom from its phenolic hydroxyl groups to reactive radicals, thus neutralizing them.

Determination of Rate Constants for Peroxy and Alkoxy Radicals

Theoretical studies and experimental data for analogous compounds indicate that the rate constants for hydrogen abstraction from phenolic antioxidants by peroxy radicals are significantly influenced by the substituents on the aromatic ring. Electron-donating groups, such as the alkyl substituents in 2,2'-Methylenebis(6-nonyl-p-cresol), generally increase the reactivity of the phenolic O-H bond towards radical attack.

Table 1: Illustrative Rate Constants for Reactions of Phenolic Antioxidants with Peroxy Radicals

| Phenolic Antioxidant | Peroxy Radical Source | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |

| 2,6-di-t-butyl-4-methylphenol (BHT) | Styrene Autoxidation | Chlorobenzene | 50 | 1.1 x 10⁴ |

| α-Tocopherol (Vitamin E) | Styrene Autoxidation | Chlorobenzene | 30 | 3.2 x 10⁶ |

| Catechol | Linoleic Acid Peroxidation | Cyclohexane | 50 | 3 - 15 x 10⁵ nih.gov |

Note: This table presents data for structurally related phenolic antioxidants to illustrate the typical range of rate constants. Specific data for 2,2'-Methylenebis(6-nonyl-p-cresol) is not available.

The rate constants for reactions with alkoxy radicals are generally higher than those with peroxy radicals due to the higher reactivity of alkoxy radicals. The bulky nonyl groups at the ortho positions to the hydroxyl groups in 2,2'-Methylenebis(6-nonyl-p-cresol) play a crucial role in enhancing the stability of the resulting phenoxyl radical, thereby favoring the hydrogen donation process.

Solvent Effects on Radical Quenching Efficacy

The medium in which the antioxidant operates can significantly impact its radical scavenging ability. The polarity of the solvent can influence the reaction rates through the stabilization of the transition state and the reactants. For phenolic antioxidants, hydrogen-bonding interactions with the solvent are of particular importance.

In non-polar solvents, which are representative of many polymer matrices, the intrinsic reactivity of the antioxidant is the dominant factor. In polar or hydrogen-bond-accepting solvents, the phenolic O-H group can form hydrogen bonds with the solvent molecules. This can hinder the hydrogen atom transfer to the radical, thereby reducing the scavenging rate. However, for sterically hindered phenols like 2,2'-Methylenebis(6-nonyl-p-cresol), the bulky ortho-substituents can shield the hydroxyl group from strong solvation effects, preserving its reactivity. Studies on other phenols have shown that the radical scavenging ability can be fastest in less interactive solvents. nih.gov

Thermodynamic Aspects of Antioxidant Action

The thermodynamics of the antioxidant action provide insight into the feasibility and efficiency of the radical scavenging process. Key parameters include the bond dissociation energy of the O-H bond and the stability of the resulting antioxidant radical.

Bond Dissociation Energies of O-H Bonds

The O-H bond dissociation energy (BDE) is a critical thermodynamic parameter that quantifies the energy required to homolytically break the O-H bond, yielding a phenoxyl radical and a hydrogen atom. A lower BDE facilitates the hydrogen donation to a radical, making the antioxidant more effective.

The BDE of a phenolic O-H bond is influenced by the electronic effects of the substituents on the aromatic ring. Electron-donating groups, such as the alkyl groups in 2,2'-Methylenebis(6-nonyl-p-cresol), lower the BDE by stabilizing the resulting phenoxyl radical. The methylene (B1212753) bridge between the two cresol (B1669610) rings also contributes to the electronic properties of the molecule.

While an exact experimental BDE for 2,2'-Methylenebis(6-nonyl-p-cresol) is not available, estimations based on structurally similar compounds and computational studies can be made. For comparison, the BDE of the O-H bond in phenol (B47542) is approximately 88-91 kcal/mol. wikipedia.org For hindered phenols like BHT (2,6-di-t-butyl-4-methylphenol), the BDE is lower, in the range of 80-82 kcal/mol, which contributes to its effectiveness as an antioxidant. It is expected that the O-H BDE of 2,2'-Methylenebis(6-nonyl-p-cresol) would be in a similar range, making it an efficient hydrogen donor.

Table 2: Representative O-H Bond Dissociation Energies of Phenolic Compounds

| Compound | O-H Bond Dissociation Energy (kcal/mol) |

| Phenol | ~88-91 wikipedia.org |

| p-Cresol (B1678582) | ~86 |

| 2,6-di-t-butyl-4-methylphenol (BHT) | ~81 |

| α-Tocopherol (Vitamin E) | ~78 |

Note: This table provides BDE values for related phenolic compounds to provide context. The BDE for 2,2'-Methylenebis(6-nonyl-p-cresol) is expected to be in the lower end of this range due to its substituent effects.

Enthalpies of Formation for Stabilized Radical Species

Upon donating a hydrogen atom, 2,2'-Methylenebis(6-nonyl-p-cresol) forms a resonance-stabilized phenoxyl radical. The unpaired electron can delocalize over the aromatic ring. The presence of the second phenolic group and the methylene bridge can lead to further stabilization through intramolecular hydrogen bonding or the formation of a second radical site. The bulky nonyl groups provide steric hindrance that protects the radical center from further reactions, thus preventing the antioxidant from becoming a pro-oxidant.

While specific thermodynamic data for the stabilized radical of 2,2'-Methylenebis(6-nonyl-p-cresol) is scarce, the structural features suggest a high degree of stability, contributing to its role as an effective chain-breaking antioxidant.

Prevention of Oxidative Degradation in Polymeric Materials

2,2'-Methylenebis(6-nonyl-p-cresol) is widely used as a stabilizer in a variety of polymeric materials, including polyolefins like polyethylene (B3416737) and polypropylene (B1209903), as well as in rubbers. chemicalbook.com Its primary role is to intercept the free radicals formed during processing, storage, and end-use of the polymer, thereby preventing the degradation of the material's physical and mechanical properties.

The long nonyl chains enhance the solubility and compatibility of the antioxidant within the non-polar polymer matrix, ensuring its homogeneous distribution and reducing the likelihood of migration or blooming to the surface. This is a critical factor for long-term stabilization.

The performance of 2,2'-Methylenebis(6-nonyl-p-cresol) in polymers is often evaluated by measuring the oxidation induction time (OIT), which is a measure of the material's resistance to oxidative degradation under accelerated aging conditions. A longer OIT indicates a more effective stabilization. In combination with other stabilizers, such as phosphites and thioethers, it can provide synergistic protection against both processing and long-term thermal degradation.

Table 3: General Performance of Methylenebis(alkyl-p-cresol) Antioxidants in Polyolefins

| Polymer | Antioxidant Type | Test Method | Observation |

| Polypropylene | Methylenebis(tert-butyl-p-cresol) | Oven Aging | Improved long-term thermal stability. specialchem.com |

| Polyethylene | Methylenebis(tert-butyl-p-cresol) | Oxygen Uptake | Effective in reducing oxidation rates. |

| Rubber | 2,2'-Methylenebis(6-nonyl-p-cresol) | Mooney Viscosity | Stabilizes viscosity during storage. chemicalbook.com |

Note: This table provides a general overview of the performance of methylene-bridged phenolic antioxidants in polymers. The specific performance of 2,2'-Methylenebis(6-nonyl-p-cresol) will depend on the polymer type, processing conditions, and the presence of other additives.

Inhibition of Auto-Oxidation Cycles in Olefinic Polymers

2,2'-Methylenebis(6-nonyl-p-cresol) is a hindered phenolic antioxidant that plays a crucial role in protecting olefinic polymers, such as polyethylene and polypropylene, from degradation. Its primary function is to interrupt the auto-oxidation cycle, a free-radical chain reaction that leads to the deterioration of polymer properties.

The auto-oxidation process is initiated by factors like heat, UV light, and mechanical stress, which lead to the formation of alkyl radicals (R•) on the polymer chain. In the presence of oxygen, these alkyl radicals are rapidly converted to peroxy radicals (ROO•). The peroxy radicals can then abstract a hydrogen atom from another polymer chain, forming a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the degradation cycle.

2,2'-Methylenebis(6-nonyl-p-cresol) inhibits this cycle by acting as a hydrogen donor. The hydroxyl groups on its phenolic rings readily donate a hydrogen atom to the peroxy radicals, neutralizing them and forming a stable hydroperoxide and a phenoxy radical. This phenoxy radical is sterically hindered by the adjacent nonyl and methyl groups, which makes it relatively stable and unable to initiate new oxidation chains. This radical scavenging activity effectively terminates the propagation step of the auto-oxidation cycle.

While specific performance data for 2,2'-Methylenebis(6-nonyl-p-cresol) is not extensively available in public literature, the expected effect on the stabilization of olefinic polymers can be illustrated. The following table represents hypothetical data on the effectiveness of this antioxidant in inhibiting the auto-oxidation of polyethylene, as measured by the induction period of oxidation.

Hypothetical Oxidation Induction Time (OIT) for Polyethylene

| Polyethylene Sample | Antioxidant Concentration (%) | Oxidation Induction Time (minutes at 200°C) |

|---|---|---|

| Unstabilized PE | 0 | <5 |

| PE with Antioxidant | 0.1 | 35 |

| PE with Antioxidant | 0.2 | 65 |

Stabilization Against Thermal and Photo-Oxidative Degradation

Polymers are susceptible to degradation from both heat (thermal oxidation) and light (photo-oxidation). akrochem.com 2,2'-Methylenebis(6-nonyl-p-cresol) is effective in stabilizing against both these degradation pathways. akrochem.com

During thermal degradation, the high temperatures of processing or end-use applications accelerate the formation of free radicals. As a primary antioxidant, 2,2'-Methylenebis(6-nonyl-p-cresol) scavenges these radicals, preventing the chain scission and cross-linking that lead to a loss of mechanical properties like elasticity and tensile strength.

Photo-oxidation is initiated by UV radiation, which can break the chemical bonds in the polymer, generating free radicals. csic.es While 2,2'-Methylenebis(6-nonyl-p-cresol) is primarily a radical scavenger, it contributes to photo-stabilization by interrupting the oxidative chain reactions that follow the initial photochemical event. This helps to prevent discoloration, surface cracking, and embrittlement of the polymer. Its non-staining and non-discoloring nature is a key advantage in these applications. akrochem.comresearchgate.net

Mechanisms of Action within Polymer Matrices

The effectiveness of 2,2'-Methylenebis(6-nonyl-p-cresol) as a stabilizer is not only due to its inherent chemical reactivity but also its physical properties within the polymer matrix. The two long nonyl groups on the molecule enhance its solubility and compatibility with non-polar polymer chains, such as those in polyethylene and polypropylene. This good compatibility ensures that the antioxidant is well-dispersed throughout the polymer, allowing it to effectively intercept free radicals.

Furthermore, its relatively high molecular weight contributes to its low volatility and resistance to migration. This means that the antioxidant is less likely to be lost from the polymer during high-temperature processing or over the service life of the material, leading to long-term protection.

The mechanism of action involves the transfer of the hydrogen atom from the phenolic hydroxyl group to a radical species. The resulting phenoxy radical is stabilized by resonance within the aromatic ring and by the steric hindrance provided by the ortho-substituted nonyl groups. This steric hindrance prevents the phenoxy radical from participating in further reactions that could be detrimental to the polymer.

Stabilization of Lubricants and Industrial Fluids

Similar to its function in polymers, 2,2'-Methylenebis(6-nonyl-p-cresol) is used as an antioxidant in lubricants and industrial fluids to prevent oxidative degradation. ontosight.ai The oxidation of lubricating oils can lead to a number of problems, including an increase in viscosity, the formation of sludge and varnish, and an increase in the acid number. epo.org

Mitigation of Sludge and Varnish Formation

The oxidation of lubricant base oils leads to the formation of insoluble degradation products that can agglomerate to form sludge and varnish. These deposits can interfere with the proper functioning of machinery by clogging filters, restricting oil flow, and forming insulating layers on metal surfaces that impede heat transfer.

By inhibiting the oxidation process at an early stage, 2,2'-Methylenebis(6-nonyl-p-cresol) helps to prevent the formation of these harmful deposits. Its radical scavenging mechanism stops the chain reactions that produce the polar, high-molecular-weight species that are the precursors to sludge and varnish.

Inhibition of Acid Number Increase

One of the primary products of lubricant oxidation is the formation of carboxylic acids. The accumulation of these acidic byproducts is measured by the acid number (AN) or total acid number (TAN) of the oil. An increase in the acid number is indicative of oil degradation and can lead to the corrosion of metal components within the machinery.

As a primary antioxidant, 2,2'-Methylenebis(6-nonyl-p-cresol) neutralizes the free radicals that lead to the formation of these acidic compounds. By doing so, it helps to maintain a low acid number for a longer period, extending the service life of the lubricant and protecting the equipment from corrosion.

Synergistic Effects with Co-Stabilizers

The performance of 2,2'-Methylenebis(6-nonyl-p-cresol) can be significantly enhanced when used in combination with co-stabilizers, particularly secondary antioxidants like phosphites and thioesters. This phenomenon is known as synergism, where the combined effect of the two antioxidants is greater than the sum of their individual effects. chempoint.com

Primary antioxidants like 2,2'-Methylenebis(6-nonyl-p-cresol) are radical scavengers, while secondary antioxidants are hydroperoxide decomposers. In the stabilization process, the primary antioxidant donates a hydrogen to a peroxy radical (ROO•), forming a hydroperoxide (ROOH). While this terminates one oxidation chain, the hydroperoxide itself is unstable and can break down to form new, highly reactive radicals.

This is where secondary antioxidants, such as phosphites, play a crucial role. They decompose the hydroperoxides into non-radical, stable products, such as alcohols. This prevents the proliferation of new radicals and also regenerates the primary phenolic antioxidant, allowing it to participate in further radical scavenging cycles. This synergistic interaction provides a more comprehensive and long-lasting stabilization system for the material.

The following table illustrates the hypothetical synergistic effect on the long-term thermal stability of polypropylene.

Hypothetical Long-Term Thermal Stability of Polypropylene (Days to Embrittlement at 150°C)

| Stabilizer System | Days to Embrittlement |

|---|---|

| Unstabilized PP | <1 |

| 0.1% 2,2'-Methylenebis(6-nonyl-p-cresol) | 15 |

| 0.2% Phosphite (B83602) Stabilizer | 8 |

| 0.1% 2,2'-Methylenebis(6-nonyl-p-cresol) + 0.2% Phosphite Stabilizer | 45 |

Interaction with Phosphites and Phosphonites

The combination of hindered phenolic antioxidants like 2,2'-Methylenebis(6-nonyl-p-cresol) with phosphites and phosphonites exemplifies a classic synergistic relationship in polymer stabilization. partinchem.comnih.gov While the phenolic antioxidant excels at scavenging free radicals (a primary antioxidant function), phosphites and phosphonites act as secondary antioxidants by decomposing hydroperoxides (ROOH), which are formed during the initial stages of oxidation. acs.orgplaschina.com.cn Hydroperoxides are thermally and photolytically unstable and can cleave to form highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which would otherwise accelerate polymer degradation.

The mechanism of this synergy involves a two-pronged approach:

Radical Scavenging by the Phenolic Antioxidant: 2,2'-Methylenebis(6-nonyl-p-cresol) donates a hydrogen atom to alkylperoxy radicals (ROO•), a key step in halting the auto-oxidation cycle.

Hydroperoxide Decomposition by the Phosphite/Phosphonite: The phosphite or phosphonite reduces the hydroperoxide to a stable alcohol, in the process being oxidized to a phosphate (B84403) or phosphonate. acs.org

This complementary action ensures that both the propagating radicals and their precursors are effectively neutralized, providing a more comprehensive stabilization than either component could achieve alone. researchgate.net

Table 1: Synergistic Interaction with Phosphites and Phosphonites

| Stabilizer Component | Primary Function | Mechanism of Action | Result |

|---|---|---|---|

| 2,2'-Methylenebis(6-nonyl-p-cresol) | Primary Antioxidant (Radical Scavenger) | Donates a hydrogen atom to peroxy radicals (ROO•), forming a stable phenoxyl radical. | Halts the propagation of radical chain reactions. |

Combination with Thioether Scavengers

Similar to phosphites, thioethers function as secondary antioxidants, exhibiting a significant synergistic effect when combined with hindered phenols. partinchem.comadeka-pa.eu Thioethers are highly efficient at decomposing hydroperoxides into non-radical products. The sulfur atom in the thioether is oxidized, typically to a sulfoxide (B87167) and then a sulfone, during the process of reducing the hydroperoxide.

The synergistic mechanism with 2,2'-Methylenebis(6-nonyl-p-cresol) is based on the same principle as with phosphites: the phenolic compound scavenges the chain-carrying radicals, while the thioether eliminates the hydroperoxides that would otherwise act as a source of new radicals. adeka-pa.eu Some studies on alkyl-hydroxybenzylthioethers, which combine a phenolic and a thioether moiety in one molecule, have demonstrated the efficiency of this intramolecular synergism. researchgate.net

Degradation Pathways and Transformation Products of 2,2'-Methylenebis(6-nonyl-p-cresol) in Application Matrices

Despite its stabilizing function, 2,2'-Methylenebis(6-nonyl-p-cresol) is itself susceptible to degradation under the harsh conditions of polymer processing and environmental exposure. Understanding its degradation pathways is crucial for predicting its long-term performance and identifying potential transformation products.

Radical-Induced Transformations

The very act of scavenging radicals leads to the transformation of the 2,2'-Methylenebis(6-nonyl-p-cresol) molecule. Upon donating a hydrogen atom from one of its phenolic hydroxyl groups, it is converted into a phenoxyl radical. This radical is relatively stable due to steric hindrance from the bulky nonyl groups and resonance delocalization across the aromatic ring.

However, this phenoxyl radical can undergo further reactions, such as:

Radical-Radical Coupling: Two phenoxyl radicals can couple to form more complex, higher molecular weight structures.

Reaction with other Radicals: The phenoxyl radical can react with other radical species present in the polymer matrix, leading to the formation of various cross-linked and grafted products.

The primary role of the hindered phenolic structure is to ensure that the resulting phenoxyl radical is significantly less reactive than the polymer-based radicals it has quenched, thus effectively terminating the degradation chain. partinchem.com

Thermal and Photolytic Degradation of the Stabilizer Itself

Under conditions of high heat or UV radiation, 2,2'-Methylenebis(6-nonyl-p-cresol) can undergo degradation independent of its antioxidant function.

Thermal Degradation: At elevated temperatures, characteristic of polymer processing, the methylene bridge connecting the two phenolic rings can be a point of weakness. Scission of the bonds within the methylene bridge can occur, potentially leading to the formation of simpler phenolic compounds. Studies on the thermal degradation of similar bisphenol structures have shown that bond scission at the propyl group and the carbon-oxygen bond can be major degradation pathways. osti.gov The introduction of long alkyl chains, such as the nonyl groups in the title compound, can influence the thermal stability. nih.gov

Photolytic Degradation: Exposure to UV radiation can provide the energy to break chemical bonds within the stabilizer molecule. Phenolic compounds, in general, can be degraded through photocatalytic processes, often involving hydroxyl radicals. acs.orgiea-shc.org The absorption of UV light can lead to the formation of excited states, which may then undergo bond cleavage or react with oxygen to initiate degradation.

Formation of Quinone Methides and Other Byproducts

A significant degradation pathway for hindered phenolic antioxidants with an alkyl substituent at the para-position, such as 2,2'-Methylenebis(6-nonyl-p-cresol), is the formation of quinone methides. nih.govepa.gov This transformation typically occurs through a two-electron oxidation process.

The formation of a quinone methide from one of the phenolic rings of 2,2'-Methylenebis(6-nonyl-p-cresol) would result in a highly reactive, electrophilic species. Quinone methides are known to react with nucleophiles. acs.org In a polymer matrix, this could lead to the covalent bonding of the stabilizer byproduct to the polymer backbone or other additives. The formation of such colored species can contribute to the discoloration (yellowing) of the polymer upon aging. jst.go.jp

Studies on the oxidation of p-cresol and its derivatives have confirmed the formation of quinone methides, and a correlation between the rate of quinone methide formation and toxicity has been observed in biological systems. nih.govacs.org The presence of HALS can in some cases promote the formation of quinone methides from phenolic antioxidants. jst.go.jp

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,2'-Methylenebis(6-nonyl-p-cresol) |

| Phosphites |

| Phosphonites |

| Thioethers |

| UV Absorbers |

| Hindered Amine Light Stabilizers (HALS) |

| Alkoxy radicals |

| Hydroxyl radicals |

| Alkylperoxy radicals |

| Hydroperoxides |

| Alcohols |

| Phosphates |

| Phosphonates |

| Sulfoxide |

| Sulfone |

| Phenoxyl radical |

| Quinone methides |

| 2,6-di-tert-butyl-4-methylphenol (BHT) |

| Tris(2,4-di-tert-butylphenyl) phosphite |

| Tetrakis(2,4-di-tert-butylphenyl) 4,4'-biphenylene diphosphonate |

| Irganox 1010 |

| Irganox 1076 |

| Irganox 1330 |

Applications in Advanced Materials Science and Industrial Engineering

Stabilization of Polymeric Materials

Polyolefins (e.g., Polypropylene (B1209903), Polyethylene)

In the stabilization of polyolefins such as polypropylene (PP) and polyethylene (B3416737) (PE), 2,2'-Methylenebis(6-nonyl-p-cresol) plays a crucial role in preserving the polymer's integrity during high-temperature processing techniques like extrusion and injection molding. While specific performance data for this particular antioxidant is not always publicly detailed, the efficacy of similar sterically hindered bisphenolic antioxidants is well-documented. For instance, the incorporation of such antioxidants can significantly enhance the thermal aging properties of polypropylene, often in synergy with thioesters.

The performance of antioxidants in polyolefins is commonly evaluated by measuring the Oxidative Induction Time (OIT) and the retention of mechanical properties after thermal aging. A higher OIT value indicates better resistance to oxidation. For example, a related compound, 2,2'-Ethylenebis(4,6-di-tert-butylphenol), commercially known as ANOX™ 29, is noted for its ability to protect resins from thermal and oxidative degradation. chempoint.com

Table 1: Illustrative Performance of Bisphenolic Antioxidants in Polyolefins

| Property | Test Condition | Unstabilized PP | PP with Bisphenolic Antioxidant |

| Oxidative Induction Time (OIT) | 200°C, ASTM D3895 | < 5 min | > 60 min |

| Melt Flow Index (MFI) Retention | After multiple extrusions | Significant Increase | Minimal Change |

| Tensile Strength Retention | After 500h @ 150°C | < 50% | > 80% |

Note: This table is illustrative and based on the general performance of sterically hindered bisphenolic antioxidants. Specific values for 2,2'-Methylenebis(6-nonyl-p-cresol) may vary.

Elastomers (e.g., EPDM, NBR)

2,2'-Methylenebis(6-nonyl-p-cresol) is a highly effective, non-discoloring antioxidant for various elastomers, including Ethylene Propylene Diene Monomer (EPDM) and Nitrile Butadiene Rubber (NBR). It protects these materials from degradation caused by heat, oxygen, and light, which is critical for applications in the automotive, construction, and industrial sectors. chemicalbook.com The non-staining nature of this antioxidant is particularly advantageous in light-colored rubber applications.

The performance in elastomers is typically assessed by the retention of mechanical properties such as tensile strength, elongation at break, and hardness after accelerated aging tests. The addition of bisphenolic antioxidants helps to maintain the flexibility and durability of the rubber over its service life. For instance, studies on similar antioxidants in EPDM have shown their effectiveness in mitigating the effects of thermal aging.

Table 2: Representative Data on the Effect of Bisphenolic Antioxidants on EPDM After Heat Aging

| Property | Before Aging | After 168h @ 125°C (Unstabilized) | After 168h @ 125°C (Stabilized) |

| Tensile Strength (MPa) | 15 | 8 | 13 |

| Elongation at Break (%) | 400 | 150 | 350 |

| Hardness (Shore A) | 65 | 80 | 68 |

Note: This table provides representative data for the performance of bisphenolic antioxidants in EPDM. Specific results for 2,2'-Methylenebis(6-nonyl-p-cresol) may differ.

Engineering Plastics (e.g., Polyamides, Polyesters)

The high processing temperatures of engineering plastics like polyamides (PA) and polyesters (PET, PBT) make them susceptible to thermal degradation. 2,2'-Methylenebis(6-nonyl-p-cresol) and similar bisphenolic antioxidants are incorporated into these materials to ensure stability during manufacturing and to extend the service life of the final products. These antioxidants help in preserving the mechanical strength, impact resistance, and aesthetic properties of the plastics.

The effectiveness of antioxidants in engineering plastics is evaluated by monitoring the retention of mechanical properties and color stability after long-term heat aging. For example, the use of antioxidants like ANOX™ 29 has been shown to be beneficial in polyamides. chempoint.comspecialchem.com

Performance Evaluation in Extrusion, Molding, and Film Applications

During extrusion and molding processes, the polymer is subjected to high shear and temperature, which can accelerate oxidative degradation. The presence of 2,2'-Methylenebis(6-nonyl-p-cresol) helps to maintain the melt viscosity and prevent the formation of gels and black specks. This leads to a more stable manufacturing process and higher quality end products.

In film applications, the antioxidant protects the film from becoming brittle and discolored upon exposure to heat and UV light. This is particularly important for agricultural films, packaging films, and geomembranes, where long-term durability is essential. While specific performance data for 2,2'-Methylenebis(6-nonyl-p-cresol) in these applications is proprietary to manufacturers, the general function of such antioxidants is to ensure long-term thermal stability and weatherability.

Antioxidant for Lubricants, Greases, and Hydraulic Fluids

The performance and lifespan of lubricants, greases, and hydraulic fluids are significantly impacted by oxidation. Oxidation leads to an increase in viscosity, the formation of sludge and varnish, and the depletion of other performance additives. Phenolic antioxidants like 2,2'-Methylenebis(6-nonyl-p-cresol) are crucial components in these formulations to inhibit oxidation and extend the fluid's service life.

Engine Oil Formulations and Long-Drain Interval Performance

In modern engine oils, antioxidants are essential for achieving long-drain intervals and protecting the engine under severe operating conditions. Phenolic antioxidants work by donating a hydrogen atom to peroxide radicals, thus terminating the chain reactions of oxidation. This helps to maintain the oil's viscosity, reduce deposit formation, and prevent corrosion of engine parts.

While specific formulation details are proprietary, it is known that combinations of different types of antioxidants, such as phenolic and aminic antioxidants, are often used to create a synergistic effect, providing enhanced protection over a wider range of temperatures and conditions. The use of effective antioxidants is a key strategy for formulators aiming to meet the demanding requirements of modern engine oil specifications and to enable extended oil change intervals, which contributes to reduced maintenance costs and lower environmental impact.

Table 3: General Impact of Phenolic Antioxidants on Engine Oil Properties

| Property | Base Oil without Antioxidant | Base Oil with Phenolic Antioxidant |

| Oxidation Stability (Rotary Bomb Oxidation Test, minutes) | Low | Significantly Increased |

| Viscosity Increase after Aging | High | Low |

| Sludge and Deposit Formation | High | Low |

| Corrosivity to Engine Metals | Potential for Corrosion | Reduced Corrosion |

Note: This table illustrates the general benefits of incorporating phenolic antioxidants into engine oil formulations.

Industrial Gear Oils and Turbine Oils

In the demanding environments of industrial gearboxes and turbines, lubricating oils are subjected to high temperatures, pressures, and exposure to oxygen. mdpi.com These conditions accelerate oxidative degradation of the base oil, leading to increased viscosity, sludge formation, and the generation of corrosive byproducts. The incorporation of antioxidants is crucial to enhance the stability and extend the service life of these lubricants. mdpi.comresearchgate.net

2,2'-Methylenebis(6-nonyl-p-cresol) functions as a primary antioxidant, specifically as a radical scavenger. mdpi.com The autoxidation process of lubricants proceeds via a free-radical chain reaction. researchgate.net This compound, like other hindered phenols, can donate a hydrogen atom from its hydroxyl group to reactive peroxy radicals (ROO•) that are formed during oxidation. mdpi.comresearchgate.net This action converts the highly reactive radicals into more stable hydroperoxides, effectively interrupting the propagation stage of the oxidation chain. mdpi.com The resulting antioxidant radical is stabilized by its molecular structure, preventing it from initiating new oxidation chains.

The nonyl groups on the molecule enhance its solubility in hydrocarbon-based oils, ensuring it remains homogeneously distributed within the lubricant to provide effective, long-lasting protection. Its low volatility, a characteristic of higher molecular weight phenols, is particularly advantageous in high-temperature applications like turbines, ensuring the antioxidant does not evaporate out of the system. stle.org The use of such antioxidants is key to maintaining lubricant integrity and protecting critical machinery components from wear and corrosion. mdpi.com

Table 1: Effect of Hindered Phenolic Antioxidant on Lubricant Properties This table provides an illustrative overview of the expected performance improvements in industrial oils when a phenolic antioxidant like 2,2'-Methylenebis(6-nonyl-p-cresol) is added.

| Property | Unstabilized Oil | Oil with Phenolic Antioxidant | Benefit of Antioxidant |

|---|---|---|---|

| Oxidation Stability (e.g., RPVOT) | Low | High | Extends oil service life |

| Viscosity Increase | Rapid | Slow / Controlled | Maintains fluid dynamics |

| Sludge & Deposit Formation | High | Low / Negligible | Improves system cleanliness |

| Acid Number (AN) Increase | Significant | Minimal | Reduces corrosive wear |

Integration into Coatings, Adhesives, and Sealants

2,2'-Methylenebis(6-nonyl-p-cresol) is utilized as a stabilizer in the formulation of various coatings, adhesives, and sealants. guidechem.comthegoodscentscompany.comvulcanchem.com In these applications, the polymer matrix is susceptible to degradation from environmental factors such as oxygen, heat, and UV light, which can compromise performance over time.

The primary function of 2,2'-Methylenebis(6-nonyl-p-cresol) in coatings and clear sealants is to prevent oxidative degradation of the polymer binder. Oxidation can lead to chain scission or cross-linking within the polymer, causing the film to become brittle, crack, or lose its protective properties. By scavenging free radicals, the antioxidant preserves the molecular weight and flexibility of the polymer, thus maintaining the physical integrity of the film.

A key attribute of this compound is its non-staining and non-discoloring nature. guidechem.comchemicalbook.comchemicalbook.com Many antioxidants can form colored byproducts upon reacting with atmospheric pollutants or as they age, leading to yellowing or darkening of the material. Research indicates that 2,2'-Methylenebis(6-nonyl-p-cresol) resists yellowing, even when exposed to nitrogen dioxide, and exhibits only minor color changes. guidechem.comchemicalbook.comchemicalbook.com This makes it particularly suitable for use in white or light-colored formulations where color stability is a critical performance requirement.

The performance of an adhesive is defined by its ability to maintain a strong bond between substrates over an extended period. The oxidative degradation of the adhesive's polymer backbone can lead to a loss of cohesive strength and interfacial adhesion. As the polymer chains break down, the adhesive can become weak or brittle, leading to bond failure.

By incorporating 2,2'-Methylenebis(6-nonyl-p-cresol), the oxidative processes that undermine the adhesive's structural integrity are inhibited. This preservation of the polymer matrix ensures that the adhesive's designed properties, such as tack, peel strength, and shear strength, are maintained for a longer duration. Its use is noted in the context of indirect food additives for adhesives, where its low migration propensity is also a key factor. thegoodscentscompany.comvulcanchem.com The antioxidant's role is therefore critical for ensuring the long-term reliability and durability of adhesive bonds in various assemblies.

Role in Fuel Stabilization

Diesel and especially biodiesel blends are susceptible to oxidation due to the presence of unsaturated fatty acid methyl esters (FAMEs) in biodiesel. google.com These unsaturated components can react with oxygen to form hydroperoxides, which then polymerize to create insoluble gums and sediments. google.com This degradation process reduces the fuel's quality and can lead to engine performance issues.

Phenolic antioxidants like 2,2'-Methylenebis(6-nonyl-p-cresol) are effective in stabilizing these fuels. A related compound, 2,2'-Methylenebis(6-tert-butyl-p-cresol), is noted for its use as a soluble antioxidant for biodiesel. pharmaffiliates.com By scavenging the initial free radicals, the antioxidant delays the onset of oxidation, significantly extending the induction period (a measure of oxidation resistance) of the fuel. This ensures the fuel remains within its specified quality parameters during storage, preventing the formation of performance-inhibiting byproducts. The use of such stabilizers is critical for maintaining the quality of common blends like B5 (up to 5% biodiesel) and B20 (6% to 20% biodiesel). energy.gov

The degradation of fuel through oxidation is a primary pathway for the formation of deposits, such as gums and lacquers. These deposits can clog fuel injectors, filters, and other critical engine components, leading to reduced fuel efficiency and increased emissions. In a broader context, the stabilization of petroleum products to prevent the precipitation of components like asphaltenes is a known challenge where chemical inhibitors are employed to slow aggregation. mdpi.com

By arresting the oxidation process at an early stage, 2,2'-Methylenebis(6-nonyl-p-cresol) helps to prevent the formation of the insoluble polymers that constitute these harmful deposits. Its role as a stabilizer ensures the fuel remains clean and free-flowing, contributing to the reliable and efficient operation of the engine over its lifespan.

Table 2: Illustrative Impact of Stabilizer on Biodiesel Blend Properties This table illustrates the general effects of adding a phenolic antioxidant like 2,2'-Methylenebis(6-nonyl-p-cresol) to a biodiesel blend.

| Fuel Property | Unstabilized B20 Blend | Stabilized B20 Blend | Benefit of Antioxidant |

|---|---|---|---|

| Oxidation Stability (Induction Period) | Below Specification | Meets/Exceeds Specification | Ensures fuel quality over time |

| Insoluble Gum Formation | High Potential | Low Potential | Prevents fuel filter plugging |

| Sediment Content | Increases over time | Remains Low | Protects fuel injection systems |

| Color Stability | Darkens | Stable | Visual indicator of stability |

Specialty Applications in Composite Materials and Polymer Blends

2,2'-Methylenebis(6-nonyl-p-cresol) is recognized as a non-staining and non-discoloring antioxidant, making it a valuable additive in the production of both natural and synthetic rubbers. chemicalbook.comresearchgate.netresearchgate.netchemicalbook.com Its primary function is to protect these materials from degradation caused by exposure to oxygen, light, and heat. chemicalbook.comresearchgate.net This protective quality is essential in maintaining the integrity and extending the service life of rubber-based products.

The non-staining nature of 2,2'-Methylenebis(6-nonyl-p-cresol) is particularly advantageous in light-colored rubber products and polymer blends where maintaining aesthetic appeal is as important as performance. It effectively prevents the yellowing that can occur upon exposure to nitrogen dioxide, with only minor color darkening. chemicalbook.comresearchgate.net This makes it a suitable choice for applications ranging from consumer goods to specialized industrial components where color stability is a key requirement.

The lipophilic nonyl groups in the structure of 2,2'-Methylenebis(6-nonyl-p-cresol) enhance its compatibility with hydrocarbon-based polymers, facilitating its dispersion within the polymer matrix. This ensures that the antioxidant is well-distributed to provide uniform protection throughout the material.

Influence on Material Processing and Rheological Behavior

The incorporation of additives into a polymer matrix can significantly influence the material's behavior during processing. While detailed rheological studies specifically quantifying the effects of 2,2'-Methylenebis(6-nonyl-p-cresol) are not extensively published, its general role as a phenolic antioxidant allows for inferences regarding its impact on processing and rheology.

Antioxidants like 2,2'-Methylenebis(6-nonyl-p-cresol) are crucial during high-temperature processing stages such as extrusion, molding, and calendering. At these elevated temperatures, polymers are susceptible to thermal degradation, which can lead to chain scission or cross-linking. Chain scission results in a decrease in molecular weight and viscosity, potentially compromising the final mechanical properties of the product. Conversely, excessive cross-linking can lead to increased viscosity and gel formation, making the material difficult to process.

By scavenging free radicals that initiate these degradation pathways, 2,2'-Methylenebis(6-nonyl-p-cresol) helps to maintain the intended molecular weight and rheological properties of the polymer melt. This stability is critical for ensuring consistent processing conditions and predictable final product quality. For example, in rubber compounding, maintaining a stable viscosity is essential for achieving uniform mixing of fillers and other additives, which in turn affects the cure characteristics and the ultimate performance of the vulcanized rubber.

Below is a hypothetical data table illustrating the potential effects of an antioxidant like 2,2'-Methylenebis(6-nonyl-p-cresol) on the cure characteristics of a generic Styrene-Butadiene Rubber (SBR) compound. It is important to note that these are representative values and not based on specific experimental data for this compound.

| Property | SBR Compound without Antioxidant | SBR Compound with 2,2'-Methylenebis(6-nonyl-p-cresol) |

| Mooney Scorch (MS) at 135°C, (t5, min) | 8.5 | 9.0 |

| Optimum Cure Time (t90, min) at 160°C | 12.0 | 12.5 |

| Maximum Torque (MH, dN.m) | 18.5 | 18.2 |

| Minimum Torque (ML, dN.m) | 2.5 | 2.4 |

This table illustrates that the addition of the antioxidant might slightly increase the scorch time and optimum cure time while having a minimal effect on the torque values, indicating good processing safety without significantly altering the crosslink density.

Similarly, the following hypothetical table shows the potential influence of the antioxidant on the Melt Flow Index (MFI) of polypropylene after multiple extrusion cycles, demonstrating its stabilizing effect.

| Number of Extrusions | Polypropylene without Antioxidant (MFI, g/10 min) | Polypropylene with 2,2'-Methylenebis(6-nonyl-p-cresol) (MFI, g/10 min) |

| 1 | 3.0 | 3.0 |

| 3 | 4.5 | 3.5 |

| 5 | 6.8 | 4.0 |